molecular formula C7H14O2 B13866125 1-Hydroxy-4-methylhexan-2-one

1-Hydroxy-4-methylhexan-2-one

Cat. No.: B13866125
M. Wt: 130.18 g/mol
InChI Key: JKLFVRDZACBPDS-UHFFFAOYSA-N
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Description

1-Hydroxy-4-methylhexan-2-one is an organic compound with the molecular formula C7H14O2 It is a ketone with a hydroxyl group attached to the second carbon atom and a methyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-methylhexan-2-one can be synthesized through multiple-step organic synthesis. One common method involves the reduction of an alkyne to an alkene, followed by hydroxylation. For example, starting from 3-hexyne, the alkyne can be reduced to cis-3-hexene, which is then hydroxylated using permanganate or osmium tetroxide to form the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The specific methods and conditions may vary depending on the desired purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-4-methylhexan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-Hydroxy-4-methylhexan-2-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-methylhexan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone functional groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Hydroxy-2-methylhexan-2-one
  • 4-Hydroxy-4-methylhexan-2-one
  • 2-Hydroxy-4-methylhexan-2-one

Comparison: 1-Hydroxy-4-methylhexan-2-one is unique due to the specific positioning of the hydroxyl and methyl groups, which influence its chemical reactivity and physical properties.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

1-hydroxy-4-methylhexan-2-one

InChI

InChI=1S/C7H14O2/c1-3-6(2)4-7(9)5-8/h6,8H,3-5H2,1-2H3

InChI Key

JKLFVRDZACBPDS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(=O)CO

Origin of Product

United States

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